2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine
Description
Chemical Structure and Properties 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine (CID 82418500) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂. Its SMILES representation is C1OC2=C(O1)N=CC(=C2)N, and its InChIKey is HEDCSLNHFAWSGN-UHFFFAOYSA-N . The compound features a fused dioxolane ring system attached to a pyridine core, with an amine group at position 4.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDCSLNHFAWSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367946-80-2 | |
| Record name | 2H-[1,3]dioxolo[4,5-b]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the dioxole ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for converting the amine group to a halide.
Major Products Formed
Oxidation: Formation of corresponding nitro or oxo derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (CAS 1260671-81-5)
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Key Features : This compound shares the dioxolopyridine core but includes a methanamine (-CH₂NH₂) group at position 6 instead of a primary amine. It is marketed as an organic building block with ≥98% purity and is used in research applications .
5-Chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridin
- Molecular Formula : C₆H₃ClF₂N₂O₂ (inferred from )
- Key Features : Halogenation (Cl and F) at positions 5 and 2 introduces electron-withdrawing groups, which may enhance stability and alter intermolecular interactions.
- Comparison: Halogen substituents could increase lipophilicity and influence bioavailability compared to the non-halogenated parent compound .
[1,3]Dioxolo[4,5-b]pyridine-6-boronic Acid (CAS 1019767-68-0)
- Molecular Formula : C₆H₅BN₂O₄
- Key Features : The boronic acid (-B(OH)₂) group at position 6 makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
- Comparison : The boronic acid substituent enables participation in catalytic cycles, contrasting with the amine group’s nucleophilic properties in the target compound .
Heterocyclic Analogues with Divergent Core Structures
Pyrazolo[3,4-b]pyridine Derivatives (e.g., Compound 9a–9c)
- Example: N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine (9a)
- Molecular Formula : C₂₆H₂₄N₆O
- Key Features : These compounds replace the dioxolane ring with a pyrazole ring fused to pyridine. Substituents like ethoxy and phenyl groups enhance anti-tumor activity, with HPLC purities ranging from 72% to 97% .
- Comparison: The pyrazole-pyridine core offers distinct electronic properties, enabling π-π stacking interactions in biological targets.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features : This compound integrates a benzodioxin moiety and a methoxy-pyridinamine group. It is restricted to research use due to unvalidated medical applications .
- Comparison : The extended aromatic system and tertiary amine substituent increase molecular complexity and weight, suggesting divergent pharmacokinetic profiles compared to the simpler dioxolopyridine .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Accessibility : The unsubstituted dioxolopyridine core (C₆H₆N₂O₂) may face synthetic challenges due to the lack of reported protocols, whereas halogenated or boronic acid derivatives benefit from established methodologies (e.g., Suzuki coupling for boronic acids) .
- Biological Relevance : Pyrazolo[3,4-b]pyridines demonstrate anti-tumor efficacy, suggesting that the dioxolopyridine scaffold could be explored for similar applications if functionalized appropriately .
- Structural Flexibility : The methanamine and boronic acid derivatives highlight the scaffold’s adaptability for drug discovery or materials science, though the primary amine’s reactivity remains understudied .
Biological Activity
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₇N₃O₂
- Appearance : White to off-white crystalline powder
- Solubility : Sparingly soluble in water; soluble in ethanol and methanol
- Melting Point : 285-287 °C
- Boiling Point : Approximately 483.6 °C
- pKa : 7.2 (indicating weak base behavior)
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antitumor Activity :
- The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells.
- It inhibits tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. For instance, studies demonstrated that treatment with this compound led to significant reductions in tumor volume and weight in xenograft models of triple-negative breast cancer (TNBC) .
-
Antibacterial and Antifungal Properties :
- In vitro studies have reported efficacy against several bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
-
Antiviral Activity :
- Preliminary investigations indicate potential antiviral effects, warranting further exploration into its mechanisms against viral pathogens .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : The compound affects proteins involved in cell cycle progression, leading to increased apoptosis rates in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors such as Bax and BCL-2 .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and microbial resistance .
Comparative Analysis
The following table summarizes similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | C₇H₈N₄O₂ | Exhibits similar antitumor activities |
| 2H-Pyrido[3,4-b]quinolin-6-amine | C₉H₈N₂O | Known for potent antitumor properties |
| 6-Aminoquinoline | C₉H₈N₂ | Utilized in dye synthesis; antibacterial |
Case Study 1: Antitumor Efficacy in TNBC Models
In a study involving MDA-MB-231 and MDA-MB-468 cell lines, treatment with 50 mg/kg of this compound resulted in:
- A reduction in tumor growth by approximately 48% compared to control groups.
- Decreased tumor weight by about 44% .
Case Study 2: Antimicrobial Activity
In antimicrobial assays, the compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined to be effective at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
